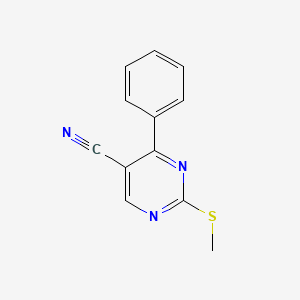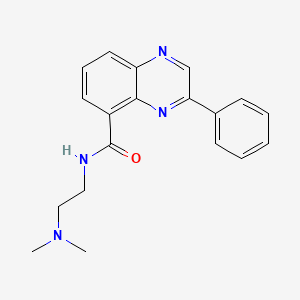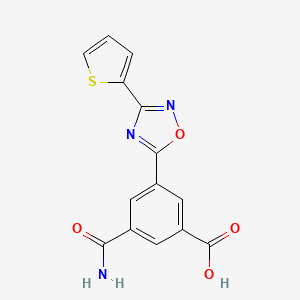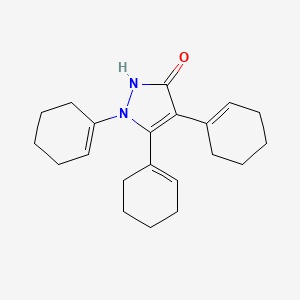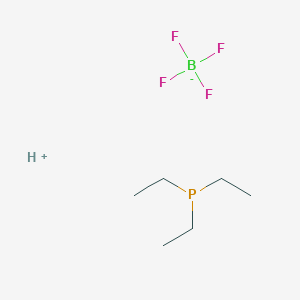
Triethyl-Phosphine tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl-Phosphine tetrafluoroborate is an organophosphorus compound that features a phosphorus atom bonded to three ethyl groups and associated with a tetrafluoroborate anion. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyl-Phosphine tetrafluoroborate can be synthesized through the reaction of triethylphosphine with tetrafluoroboric acid. The reaction typically occurs under an inert atmosphere to prevent oxidation of the phosphine. The general reaction is as follows:
P(C2H5)3+HBF4→[P(C2H5)3H]+[BF4]−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl-Phosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Addition: The compound can add to alkenes and alkynes, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and alkyl halides for substitution reactions. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and addition products with alkenes and alkynes.
Applications De Recherche Scientifique
Triethyl-Phosphine tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in transition metal catalysis.
Biology: The compound can act as a reducing agent in biological studies, particularly in the reduction of disulfide bonds in proteins.
Industry: The compound is used in the synthesis of polymers and other advanced materials, leveraging its reactivity and stability.
Mécanisme D'action
The mechanism by which Triethyl-Phosphine tetrafluoroborate exerts its effects involves the formation of phosphine-centered radicals through single-electron transfer processes. These radicals can then participate in various chemical transformations, including addition and substitution reactions. The tetrafluoroborate anion stabilizes the phosphine, preventing its oxidation and degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tri-tert-butylphosphine tetrafluoroborate
- Triisopropylphosphonium tetrafluoroborate
Comparison
Triethyl-Phosphine tetrafluoroborate is unique due to its ethyl groups, which provide a balance between steric hindrance and reactivity. In contrast, Tri-tert-butylphosphine tetrafluoroborate has bulky tert-butyl groups that offer greater steric protection but may reduce reactivity. Triisopropylphosphonium tetrafluoroborate, with its isopropyl groups, offers intermediate steric effects and reactivity compared to the other two compounds.
Propriétés
Formule moléculaire |
C6H16BF4P |
|---|---|
Poids moléculaire |
205.97 g/mol |
Nom IUPAC |
hydron;triethylphosphane;tetrafluoroborate |
InChI |
InChI=1S/C6H15P.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q;-1/p+1 |
Clé InChI |
QNHVCYYTEDVXNW-UHFFFAOYSA-O |
SMILES canonique |
[H+].[B-](F)(F)(F)F.CCP(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)
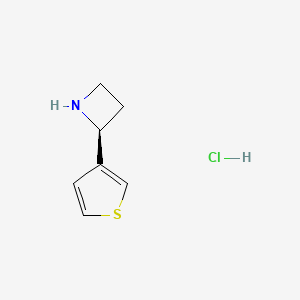
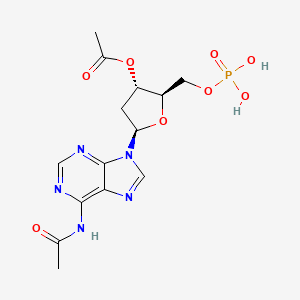
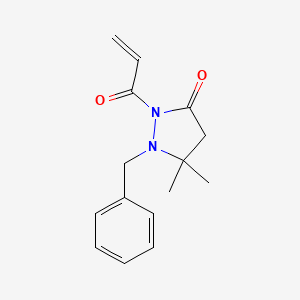

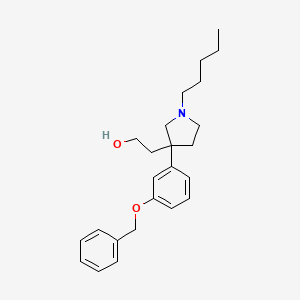
![2-Chloro-3-methyl-4-((1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922027.png)
![4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12922037.png)

